molecular formula C6H9NO4 B11917871 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid CAS No. 331000-19-2

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid

Cat. No.: B11917871
CAS No.: 331000-19-2
M. Wt: 159.14 g/mol
InChI Key: NEKOZZCOLIDLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid (CAS 331000-19-2) is a high-purity chemical reagent serving as a key synthetic intermediate for researchers in pharmaceutical and organic chemistry. This compound features both a carboxylic acid and a tertiary alcohol functional group on a constrained four-membered azetidine ring, making it a valuable non-proteinogenic amino acid for the design of novel peptide isosteres and bioactive molecules . The azetidine scaffold is of significant interest in drug discovery, with derivatives demonstrating a range of biological activities, including roles as precursors for oral carbapenem antibiotics and other active pharmaceutical ingredients . With a molecular formula of C 6 H 9 NO 4 and a molecular weight of 159.14 g/mol , it provides a versatile platform for further synthetic modification. Researchers utilize this building block to explore new chemical space in the development of enzyme inhibitors and other therapeutic agents. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

331000-19-2

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-acetyl-3-hydroxyazetidine-3-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-4(8)7-2-6(11,3-7)5(9)10/h11H,2-3H2,1H3,(H,9,10)

InChI Key

NEKOZZCOLIDLQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine-3-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to yield the desired product . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid has diverse applications across various scientific disciplines:

1. Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing complex heterocyclic compounds and peptidomimetics, which are essential in drug design .

2. Biology

  • Bioactive Molecule : Investigated for its potential antimicrobial and anticancer properties. Preliminary studies indicate it may inhibit the growth of certain bacteria and fungi .

3. Medicine

  • Drug Development : Explored as a scaffold for designing new therapeutic agents targeting specific diseases, particularly those related to metabolic disorders .

4. Industry

  • Advanced Materials Production : Utilized in creating polymers and coatings due to its unique chemical properties .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

1. In Vitro Studies

  • In vitro assays demonstrated effective inhibition of various cancer cell lines, including prostate and breast cancer cells. This effect was linked to the inhibition of ACC, leading to reduced lipid synthesis essential for cancer cell proliferation .

2. Animal Models

  • In vivo studies using rodent models indicated that administration resulted in significant reductions in body weight and fat accumulation when compared to control groups on high-fat diets, suggesting its utility in managing obesity-related conditions .

3. Toxicity Assessments

  • Toxicological evaluations have shown that this compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-acetyl-3-hydroxyazetidine-3-carboxylic acid with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.

Structural and Functional Group Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
This compound* N/A C₆H₉NO₄ (inferred) ~175.14 (calculated) Acetyl, hydroxyl, carboxylic acid Hypothesized: Drug intermediate, bioactivity
Azetidine-3-carboxylic acid 36476-78-5 C₄H₇NO₂ 101.10 Free amine, carboxylic acid Laboratory chemical, synthetic precursor
Benzyl 3-Hydroxyazetidine-1-Carboxylate 128117-22-6 C₁₁H₁₃NO₃ 207.23 Benzyl ester, hydroxyl Protected intermediate in peptide synthesis
1-Butyrylazetidine-3-carboxylic acid 1341386-59-1 C₈H₁₃NO₃ 171.19 Butyryl acyl, carboxylic acid Potential pharmacokinetic modulator
1-Cbz-3-Methylazetidine-3-carboxylic acid N/A C₁₂H₁₃NO₄ (inferred) ~251.24 (calculated) Benzyloxycarbonyl (Cbz), methyl, carboxylic acid Drug development, steric tuning
1-(3-Hydroxyazetidin-3-yl)cyclobutane-1-carboxylic acid 2168916-14-9 C₈H₁₃NO₃ 171.19 Cyclobutane, hydroxyl, carboxylic acid Rigid scaffold for target binding

Notes:

  • The acetyl group in the target compound offers intermediate lipophilicity compared to bulkier acyl groups (e.g., butyryl) or aromatic protectors (e.g., Cbz), balancing solubility and membrane permeability .
  • Hydroxyl groups enhance hydrogen-bonding capacity, critical for interactions in biological systems or crystallization .

Research Findings and Trends

  • Synthetic Efficiency: Modified Bücherer-Strecker techniques enable high-yield production of azetidine analogs, such as 1-Aminocyclobutane[11C]carboxylic acid (55% yield) .
  • Structural Innovations: Cyclobutane-fused azetidines (e.g., CAS 2168916-14-9) introduce conformational constraints, improving receptor binding in drug candidates .

Biological Activity

1-Acetyl-3-hydroxyazetidine-3-carboxylic acid (CAS No. 331000-19-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its molecular formula is C7_7H9_9NO3_3, with a molecular weight of approximately 159.14 g/mol. The presence of an acetyl group, hydroxyl group, and carboxylic acid group contributes to its reactivity and interactions with biological systems .

The compound's mechanism of action primarily involves its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly targeting metabolic pathways involved in microbial growth and cancer cell proliferation. The binding affinity to these targets allows for modulation of their activity, which can be beneficial in therapeutic contexts .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : It has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer metabolism, potentially reducing tumor growth .
  • Enzyme Inhibition : The compound acts as an inhibitor for acetyl-CoA carboxylase (ACC), which is crucial in fatty acid synthesis. This inhibition may have implications for treating metabolic disorders such as obesity and dyslipidemia .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Azetidine-2-carboxylic acidSimilar azetidine ring but lacks acetyl groupDifferent functional groups affecting reactivity
1-Acetyl-3-azetidinolHydroxyl group instead of carboxylic acidVariations in biological activity due to functional differences
2-AcetylpyrrolidineFive-membered ring structureDifferent ring size alters chemical properties

The unique combination of functional groups in this compound imparts distinctive reactivity patterns and potential biological activities not found in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism was linked to the inhibition of ACC, leading to reduced lipid synthesis essential for cancer cell proliferation .
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in significant reductions in body weight and fat accumulation when compared to control groups on high-fat diets. These findings suggest its potential utility in managing obesity-related conditions .
  • Toxicity Assessments : Toxicological evaluations indicate that this compound exhibits low toxicity profiles at therapeutic doses, making it a candidate for further development as a pharmaceutical agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-3-hydroxyazetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves coupling azetidine derivatives with acetyl and hydroxyl groups using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane. For example, EDCI/HOBt-mediated coupling of Boc-protected intermediates followed by deprotection with TFA has been effective for structurally related azetidine-carboxylic acids . Optimization should focus on reaction time (6–15 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) ensures product isolation.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., PubChem data for analogous azetidine derivatives) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
  • HPLC : Assess purity using reversed-phase C18 columns with UV detection at 210–254 nm.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm hydrogen-bonding patterns .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store the compound at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the acetyl group or oxidation of the hydroxyl moiety. Stability tests under varying pH (4–9) and temperature (4–40°C) are recommended. For analogs like azetidine-3-carboxylic acid, degradation occurs above 40°C or in aqueous solutions with pH extremes .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what strategies resolve enantiomeric ambiguity?

  • Methodological Answer : Enantiomers can be separated using chiral HPLC (e.g., Chiralpak IA/IB columns) or synthesized via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries). Biological assays (e.g., enzyme inhibition or cell viability) should compare R/S configurations. Computational docking (AutoDock Vina) predicts binding affinities to target proteins, while NOESY NMR identifies spatial arrangements of substituents .

Q. What mechanistic insights explain contradictory data in the compound’s biological activity across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolic pathways or off-target effects. Conduct:

  • Metabolomic Profiling : LC-MS/MS to track compound degradation or metabolite formation.
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment.
  • Dose-Response Studies : Compare IC50_{50} values across cell lines (e.g., cancer vs. normal) to assess selectivity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity using tools like Schrodinger’s Maestro.
  • MD Simulations : Analyze binding stability to target proteins (e.g., 50-ns trajectories in GROMACS).
  • ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability and minimize toxicity .

Q. What experimental protocols mitigate challenges in characterizing the compound’s reactive intermediates during synthesis?

  • Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., acyloxyborane intermediates in EDCI couplings). Quench aliquots at timed intervals for LC-MS analysis. For unstable intermediates, low-temperature (–78°C) trapping with cryogenic reactors is advised .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Methodological Answer : Reconcile differences by:

  • Solvent Effect Modeling : Include implicit/explicit solvent models (e.g., COSMO-RS) in DFT calculations.
  • Experimental Validation : Measure logP (shake-flask method) and pKa (potentiometric titration) under controlled conditions.
  • Error Analysis : Compare PubChem/DFT data with experimental values to refine computational parameters .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer : Refer to GHS guidelines for azetidine analogs:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.